Linker-Ready Carboxylic Acid Functionality vs. Parent SLF Lacking Conjugation Handle
Target Protein-binding moiety 13 (SLF-amido-C2-COOH) possesses a terminal carboxylic acid functional group tethered via an amido-C2 (two-carbon) spacer from the SLF core, enabling direct amide bond formation with primary amines present on linker-E3 ligand conjugates [1]. In contrast, the parent SLF molecule (CAS 195513-96-3, MW 524.65) terminates as a methyl ester at the equivalent position and lacks any free carboxylic acid or amine handle, requiring additional synthetic steps (hydrolysis followed by coupling) to introduce a conjugation-competent functional group . This difference is not pharmacological but operational: procurement of the pre-functionalized building block eliminates 2–3 synthetic transformation steps that would otherwise incur yield losses (typical amide coupling step yields of 50–85%) and require intermediate purification and characterization [1].
| Evidence Dimension | Conjugation-competent functional group availability |
|---|---|
| Target Compound Data | One terminal carboxylic acid (-COOH) group on an amido-C2 spacer; ready for amide bond conjugation |
| Comparator Or Baseline | Parent SLF (CAS 195513-96-3): zero free conjugation handles; methyl ester terminus requires deprotection and activation |
| Quantified Difference | Qualitative functional group difference: 1 vs. 0 conjugation-competent groups; 2–3 synthetic steps avoided |
| Conditions | Chemical structure analysis; PROTAC modular assembly workflow |
Why This Matters
For procurement, a pre-installed conjugation handle eliminates custom synthesis steps, reduces lead time, and ensures batch-to-batch consistency in PROTAC assembly, directly impacting experimental reproducibility and project timelines.
- [1] Kuujia.com. SLF-amido-C2-COOH Product Description. Bifunctional linker with amido group and terminal carboxylic acid on a two-carbon spacer. https://www.kuujia.com View Source
